O-(3-Carboxyphenyl)hydroxylamine

Description

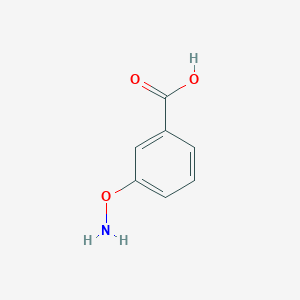

O-(3-Carboxyphenyl)hydroxylamine is a hydroxylamine derivative featuring a carboxy group at the 3-position of the phenyl ring. Hydroxylamines with aryl substituents are widely studied for their roles in enzyme inhibition, medicinal chemistry, and biochemical modulation. For example, diaryl hydroxylamines, such as those reported in , are designed to inhibit enzymes in the kynurenine pathway (KP), a key metabolic route implicated in cancer progression . The 3-carboxy substitution likely enhances solubility and binding interactions due to its polar and hydrogen-bonding capabilities.

Properties

Molecular Formula |

C7H7NO3 |

|---|---|

Molecular Weight |

153.14 g/mol |

IUPAC Name |

3-aminooxybenzoic acid |

InChI |

InChI=1S/C7H7NO3/c8-11-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H,9,10) |

InChI Key |

UTTBTFFWCXZJCE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)ON)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituted Phenyl Hydroxylamines

Hydroxylamine derivatives with substituted phenyl groups exhibit varied biological activities depending on the substituent’s electronic and steric properties:

- O-((Ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine: This ferrocene-containing analog () replaces a phenyl group with a ferrocenyl moiety to enhance pan-inhibitory activity against KP enzymes.

- O-(3-Methoxyphenyl)hydroxylamine (CAS 89232-58-6): The methoxy group is electron-donating, reducing polarity compared to the carboxy group. This compound () has a molecular weight of 139.15 and is used in laboratory settings, though its biological activity is less documented .

- O-(p-Nitrophenyl)-hydroxylamine : In plant studies (), nitro-substituted analogs showed weaker modulation of the Warburg effect compared to methyl-nitro derivatives, highlighting the importance of substituent position .

Key Insight : The 3-carboxy group in O-(3-Carboxyphenyl)hydroxylamine likely offers a balance of solubility (via ionization) and target binding, distinguishing it from electron-donating (e.g., methoxy) or bulky (e.g., ferrocenyl) analogs.

Benzamide Derivatives with Carboxyphenyl Groups

describes benzamide analogs like 2-hexanoylamino-1-(3-carboxyphenyl)benzamide (compound 9, 71% PCAF HAT inhibition).

- The 3-carboxyphenyl group’s role in enzyme inhibition when paired with a 2-acylamino substituent.

- Similar inhibitory activities for 3- and 4-carboxyphenyl isomers, suggesting positional flexibility in some contexts .

Comparison : this compound may exhibit distinct mechanisms due to its hydroxylamine backbone, which can participate in redox reactions or act as a nucleophile, unlike the benzamide scaffold.

Substituent Position Effects

- 3-Carboxy vs. 4-Carboxy : In benzamides (), both positions show comparable PCAF HAT inhibition (~71%). However, in hydroxylamines, the 3-carboxy group’s meta orientation may influence steric interactions with enzyme active sites .

- Ferrocene vs. Phenyl : Replacing phenyl with ferrocenyl () enhances pan-inhibition but complicates synthesis, requiring inert conditions and specialized purification .

Physicochemical Properties

*Calculated based on molecular formula C₇H₇NO₃.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.